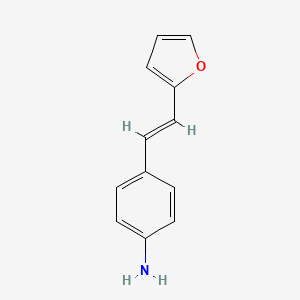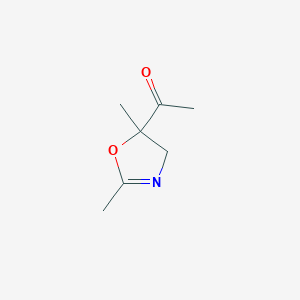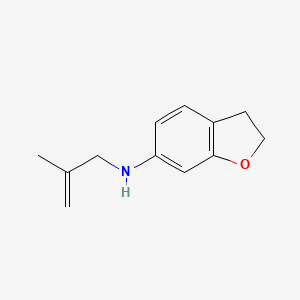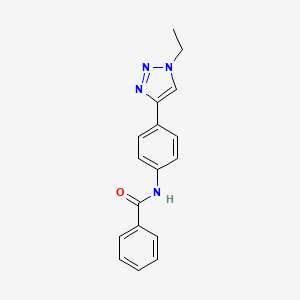![molecular formula C18H15NO2 B12899595 [3-(Anthracen-9-YL)-4,5-dihydro-1,2-oxazol-5-YL]methanol CAS No. 919513-00-1](/img/structure/B12899595.png)
[3-(Anthracen-9-YL)-4,5-dihydro-1,2-oxazol-5-YL]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Anthracen-9-yl)-4,5-dihydroisoxazol-5-yl)methanol: is a complex organic compound featuring an anthracene moiety attached to a dihydroisoxazole ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Anthracen-9-yl)-4,5-dihydroisoxazol-5-yl)methanol typically involves the following steps:
Formation of the Dihydroisoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an anthracene derivative and a nitrile oxide.
Attachment of the Methanol Group: The resulting intermediate is then subjected to a reduction reaction to introduce the methanol group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to modify the anthracene moiety or the dihydroisoxazole ring.
Substitution: Various substituents can be introduced to the anthracene ring or the dihydroisoxazole ring through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of anthracene-9-carboxylic acid or anthracene-9-aldehyde.
Reduction: Formation of reduced anthracene derivatives or modified dihydroisoxazole rings.
Substitution: Formation of various substituted anthracene or dihydroisoxazole derivatives.
Scientific Research Applications
(3-(Anthracen-9-yl)-4,5-dihydroisoxazol-5-yl)methanol: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in studying biological processes due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Possible applications in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which (3-(Anthracen-9-yl)-4,5-dihydroisoxazol-5-yl)methanol exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:
Binding to DNA or proteins: The anthracene moiety may intercalate with DNA or bind to proteins, affecting their function.
Modulation of signaling pathways: The compound may influence cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
(3-(Anthracen-9-yl)-4,5-dihydroisoxazol-5-yl)methanol: can be compared with other similar compounds, such as:
9-Anthracenemethanol: Lacks the dihydroisoxazole ring, making it less complex and potentially less versatile in applications.
Anthracene derivatives: Various anthracene derivatives with different functional groups can be compared based on their structural and functional properties.
Isoxazole derivatives: Compounds with isoxazole rings but different substituents can be compared to highlight the unique features of the dihydroisoxazole ring in .
Properties
CAS No. |
919513-00-1 |
|---|---|
Molecular Formula |
C18H15NO2 |
Molecular Weight |
277.3 g/mol |
IUPAC Name |
(3-anthracen-9-yl-4,5-dihydro-1,2-oxazol-5-yl)methanol |
InChI |
InChI=1S/C18H15NO2/c20-11-14-10-17(19-21-14)18-15-7-3-1-5-12(15)9-13-6-2-4-8-16(13)18/h1-9,14,20H,10-11H2 |
InChI Key |
IOKOECXXWBQGAB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1C2=C3C=CC=CC3=CC4=CC=CC=C42)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(But-3-en-1-yl)-6-iodohexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12899518.png)
![2-((1H-Pyrrolo[2,3-b]pyridin-3-yl)amino)acetic acid](/img/structure/B12899525.png)

![Dimethyl [2,2'-bipyrrolidine]-1,1'-dicarboxylate](/img/structure/B12899528.png)
![3-Methoxy-6-(methylsulfonyl)-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B12899533.png)




![2-{[6-Chloro-2-(diethylamino)pyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B12899563.png)

![N-(4-{[(2-Oxo-1,3-benzoxazol-3(2H)-yl)methyl]amino}benzoyl)glycine](/img/structure/B12899575.png)
![[3-([1,1'-Biphenyl]-4-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12899581.png)

